molecular formula C22H20N6O4 B2387334 N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide CAS No. 1396583-70-2

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide

Cat. No. B2387334
CAS RN: 1396583-70-2
M. Wt: 432.44
InChI Key: CBSUZQIYDSEKKX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications

Transformations of Pyrido[1,2-a]pyrazine

Kolar, Tiŝler, and Pizzioli (1996) described transformations of pyrido[1,2-a]pyrazine derivatives, which are closely related to the structural framework of the specified compound. Their work focused on the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, providing insights into the versatility and potential applications of such heterocyclic compounds in various fields of chemistry and biology (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis and Antimicrobial Evaluation

Farag, Kheder, and Mabkhot (2009) reported on the utility of similar compounds in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. Their research highlights the antimicrobial properties of these synthesized products, showcasing the potential of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Angiotensin II Antagonists

Harmat et al. (1995) explored the synthesis and testing of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties for their interaction with AT1 receptors. This research is pertinent to understanding the interaction of structurally complex compounds with biological receptors, offering a foundation for the development of therapeutic agents targeting cardiovascular diseases (Harmat et al., 1995).

Discovery of Potent c-MET Inhibitors

Jiang et al. (2016) focused on the discovery of potent inhibitors for the cellular mesenchymal-epithelial transition factor (c-MET), closely related to human malignancies. The study highlights the synthesis of 3-methoxy-N-phenylbenzamide derivatives, including compounds with new scaffolds having different head groups, demonstrating significant inhibitory activities against c-MET and anticancer activity (Jiang et al., 2016).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-17(20(29)25-15-8-4-5-9-18(15)31-2)28-12-6-7-14(22(28)30)21-26-19(27-32-21)16-13-23-10-11-24-16/h4-13,17H,3H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSUZQIYDSEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide

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